2-Isobutylthiazolidine

Descripción general

Descripción

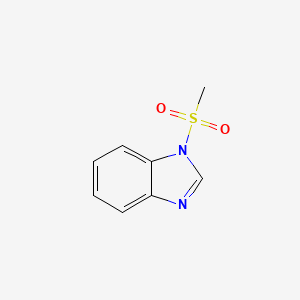

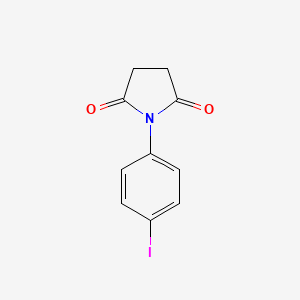

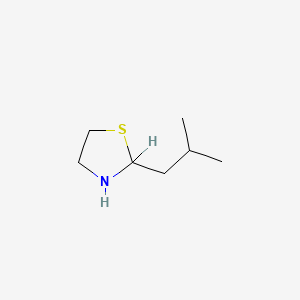

2-Isobutylthiazolidine , also known as 2-isobutyl-1,3-thiazolidine , is a five-membered heterocyclic compound. It contains a thiazolidine ring with an isobutyl group attached at the second position. The compound’s chemical formula is C<sub>7</sub>H<sub>15</sub>NS .

Synthesis Analysis

The synthesis of 2-Isobutylthiazolidine involves the condensation of isobutyraldehyde with thiourea under suitable conditions. The reaction proceeds through cyclization, resulting in the formation of the thiazolidine ring. The overall synthetic pathway can be summarized as follows:

- Isobutyraldehyde + Thiourea → 2-Isobutylthiazolidine

Molecular Structure Analysis

The molecular structure of 2-Isobutylthiazolidine consists of a five-membered ring containing a sulfur atom and a nitrogen atom. The isobutyl group is attached to the second carbon of the ring. The compound’s three-dimensional arrangement influences its properties and reactivity.

Chemical Reactions Analysis

2-Isobutylthiazolidine can participate in various chemical reactions, including:

- Oxidation : The sulfur atom can be oxidized to form a sulfoxide or sulfone.

- Substitution Reactions : The isobutyl group can undergo substitution reactions with electrophiles.

- Ring-Opening Reactions : The thiazolidine ring can open under specific conditions, leading to different products.

Physical And Chemical Properties Analysis

- Physical State : 2-Isobutylthiazolidine is a colorless to pale yellow liquid.

- Melting Point : Approximately -20°C .

- Boiling Point : Approximately 150°C .

- Solubility : Soluble in organic solvents (e.g., ethanol, chloroform).

Aplicaciones Científicas De Investigación

Cardioprotective Effects

2-Isobutylthiazolidine, as part of L-2-oxothiazolidine-4-carboxylate (OTC) formulations, has been studied for its cardioprotective effects. In a 2022 study, OTC was found to inhibit oxidative damage, suppress lipid peroxidation, and enhance cardiac antioxidant activity in rats with isoproterenol-induced acute myocardial infarction (Angelovski et al., 2022).

Antiatherogenic Effects

Thiazolidinediones, a class of compounds that includes 2-Isobutylthiazolidine derivatives, have demonstrated antiatherogenic effects. A study in 2003 found that pioglitazone, a thiazolidinedione, exhibited antiatherogenic properties independent of its antidiabetic effects in type 2 diabetic patients (Satoh et al., 2003).

Skeletal Effects

Research on thiazolidinediones has also explored their impact on skeletal health. For instance, a study on BRL49653 (a thiazolidinedione) showed its effects on bone tissue and marrow adipogenesis, particularly in estrogen-deprived rats, highlighting the potential skeletal implications of thiazolidinedione treatment (Sottile et al., 2004).

Drug Discovery and Scaffold Utilization

2-Isobutylthiazolidine and related compounds like rhodanines have been noted for their roles in drug discovery. These compounds, due to their diverse pharmacological activities, are seen as privileged scaffolds in drug development (Tomašič & Mašič, 2009).

Nonhypoglycemic Effects

The nonhypoglycemic effects of thiazolidinediones, which include 2-Isobutylthiazolidine derivatives, have been a topic of research. These effects pertain to insulin resistance syndrome and involve impacts on lipid metabolism, hypertension, and atherosclerosis (Parulkar et al., 2001).

Antioxidant Potential

A 2014 study on thiazolidine-4-one derivatives of 2-(4-isobutylphenyl)propionic acid, closely related to 2-Isobutylthiazolidine, highlighted their potential as anti-inflammatory drugs due to their antioxidant properties (Vasincu et al., 2014).

Insulin Sensitization in Type 2 Diabetes

The role of thiazolidinediones, including 2-Isobutylthiazolidine derivatives, in insulin sensitization for type 2 diabetes treatment has been extensively studied, focusing on their efficacy and potential risks (Soccio et al., 2014).

Safety And Hazards

- Safety Precautions : Handle with care, use appropriate protective equipment (gloves, goggles).

- Hazard Information : Limited toxicity data available; avoid inhalation, ingestion, or skin contact.

- Environmental Impact : Dispose of properly according to local regulations.

Direcciones Futuras

Research on 2-Isobutylthiazolidine should focus on:

- Biological Activity : Investigate potential pharmacological effects.

- Synthetic Modifications : Explore derivatization for improved properties.

- Structural Elucidation : Determine crystal structure and conformation.

Propiedades

IUPAC Name |

2-(2-methylpropyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-6(2)5-7-8-3-4-9-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVZVPBWPSBRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20989681 | |

| Record name | 2-(2-Methylpropyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-2-(2-Methylpropyl)thiazolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Isobutylthiazolidine | |

CAS RN |

696-70-8 | |

| Record name | Thiazolidine, 2-isobutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylpropyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

125 °C | |

| Record name | (±)-2-(2-Methylpropyl)thiazolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B1615908.png)

![2-(2-Ethoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1615909.png)